molecular formula C19H20O3 B1669641 Cryptotanshinone CAS No. 35825-57-1

Cryptotanshinone

Cat. No.: B1669641
CAS No.: 35825-57-1
M. Wt: 296.4 g/mol
InChI Key: GVKKJJOMQCNPGB-JTQLQIEISA-N
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Mechanism of Action

Target of Action

Cryptotanshinone has been found to target several key pathways. It has been shown to inhibit the JAK2/STAT3, PI3K/AKT, NF-κB, AMPK, and cell cycle pathways . It also targets type II NADH:quinone dehydrogenase (NDH-2), a component of the bacterial respiratory chain . Moreover, it has been identified to target SHP2 (Src homology phosphotyrosyl phosphatase 2) .

Mode of Action

This compound interacts with its targets to exert its effects. For instance, it has been shown to competitively inhibit the binding of quinone to NDH-2 . This interaction disrupts the bacterial respiratory chain, leading to the dissipation of membrane potential . In cancer cells, this compound inhibits the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis and autophagy .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the JAK2/STAT3, PI3K/AKT, NF-κB, AMPK, and cell cycle pathways, which are involved in cell proliferation, migration, invasion, transformation, autophagy, necrosis, and cellular immunity . It also modulates the TLR4-MyD88/PI3K/Nrf2 and TLR4-MyD88/NF-κB/MAPK pathways, which are involved in inflammatory responses .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by slow absorption following oral administration, low bioavailability, and slow clearance . Its poor aqueous solubility hinders its oral bioavailability . The formulation of this compound as nanocrystals has been shown to improve its oral bioavailability by 287-fold compared to the raw drug .

Result of Action

The interaction of this compound with its targets leads to various molecular and cellular effects. It has been shown to inhibit cell proliferation, migration, and invasion, and induce transformation, autophagy, necrosis, and cellular immunity . In bacterial cells, it dissipates membrane potential without causing severe damage to the bacterial membrane . In cancer cells, it induces apoptosis and autophagy .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility, and thus its bioavailability and efficacy, can be enhanced in alkaline solvents with ethanol as a cosolvent . Furthermore, the pathological changes of pulmonary fibrosis were found to be conducive to the lung exposure of this compound, suggesting that the pathological environment could influence its action .

Biochemical Analysis

Biochemical Properties

Cryptotanshinone interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cell proliferation and induce cell death in cancer cells . It inhibits cell proliferation by arresting the cell cycle in G1 or G2/M phase depending on cell lines .

Cellular Effects

This compound has diverse effects on different types of cells. It has been shown to have no obvious effect on cell apoptosis but significantly inhibits cell proliferation . It slightly increases the expression of p53, Chk1, and Chk2 in both B16 and B16BL6 cells . Interestingly, this compound induces G1 arrest with a concomitant increase in p21 expression in B16BL6 cells .

Molecular Mechanism

The molecular mechanisms contributing to the anti-tumor effect of this compound likely involve the induction of apoptosis, targeting of ER and AR, reversion of MDR, combined pharmacotherapy, and the inhibition of cell proliferation, migration, and invasion . It has been suggested that this compound acts as a respiratory chain inhibitor probably by targeting type II NADH:quinone dehydrogenase (NDH-2) .

Temporal Effects in Laboratory Settings

This compound rapidly dissipates bacterial membrane potential without causing severe membrane damage, suggesting that this compound is a respiratory chain inhibitor . It is documented that NADH produced in the cytoplasm of S. aureus is reoxidized to NAD+ mainly by NDH-2 .

Dosage Effects in Animal Models

The brain levels of this compound in rats subjected to middle cerebral artery occlusion and rats treated with quinolinic acid (a neurotoxin) were about 2- to 2.5-fold higher than the control rats . Moreover, the brain levels in mdr1a (-/-) and mrp1 (-/-) mice were 10.9- and 1.5-fold higher than those in the wild-type mice, respectively .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A polarized transport of this compound was found in rat primary microvascular endothelial cell (RBMVEC) monolayers, with facilitated efflux from the abluminal side to luminal side .

Subcellular Localization

This compound is located in the nucleus . The periderm of S. miltiorrhiza is the primary distribution site for this compound . Therefore, this compound is involved in tanshinone biosynthesis in the plastids, where SmCPS1 and SmKSL1 enzymes catalyze tanshinone production in this species .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cryptotanshinone can be synthesized through various methods. One common approach involves the extraction from the root of Salvia miltiorrhiza using organic solvents such as ethanol or methanol . The extracted compound is then purified through chromatographic techniques.

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale extraction methods. Techniques such as solvent-antisolvent precipitation, high-pressure homogenization, and media milling are employed to enhance the yield and purity of the compound . Additionally, nanocrystal formulations have been developed to improve the bioavailability of this compound .

Scientific Research Applications

Anticancer Properties

Cryptotanshinone has shown promising results in the inhibition of cancer cell proliferation across various types of cancer. The following table summarizes the anticancer effects of this compound on different cancer cell lines:

Cancer Type Cell Line Mechanism of Action Reference
Lung CancerA549Induces cytotoxicity and inhibits colony formation
MelanomaB16, B16BL6Induces G1 and G2/M arrest; regulates cyclins and Cdk
Breast CancerMCF-7Inhibits growth via multiple physiological pathways
Prostate CancerDU145Induces caspase-independent cell death
Cervical CancerHeLaInhibits cell proliferation through cell cycle arrest
Colorectal CancerHT-29Inhibits growth and induces apoptosis

Cardiovascular Applications

This compound has been traditionally used in Chinese medicine for cardiovascular health. Recent studies have highlighted its potential benefits:

  • Ischemia Prevention : Research indicates that this compound can protect against ischemia and atherosclerosis by improving endothelial function and reducing oxidative stress .
  • Antihypertensive Effects : It has been shown to lower blood pressure in animal models by promoting vasodilation .

Anti-Diabetic Effects

Recent investigations into this compound's role in diabetes management have revealed:

  • Blood Glucose Regulation : this compound has demonstrated a significant reduction in fasting blood glucose levels in diabetic models, suggesting its potential as an adjunct therapy for type II diabetes .
  • Lipid Profile Improvement : Studies have indicated that it can positively affect lipid profiles by decreasing total cholesterol and triglycerides .

Neuroprotective Effects

Emerging evidence points to this compound's neuroprotective properties:

  • Alzheimer’s Disease : It has been suggested that this compound may help mitigate neurodegeneration associated with Alzheimer’s disease by reducing amyloid-beta accumulation and enhancing cognitive function in animal models .
  • Anti-inflammatory Effects : Its anti-inflammatory properties may contribute to reducing neuroinflammation, a key factor in many neurodegenerative diseases .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

Case Study 1: Lung Cancer Treatment

A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups, enhancing the overall health status of the treated animals .

Case Study 2: Breast Cancer Management

In vitro studies showed that this compound effectively inhibited the proliferation of breast cancer cells, suggesting its potential role as a therapeutic agent in breast cancer treatment strategies .

Biological Activity

Cryptotanshinone is a bioactive compound derived from Salvia miltiorrhiza, commonly known as Danshen, a traditional Chinese medicinal herb. This compound has garnered significant attention for its diverse biological activities, particularly in the realms of oncology, inflammation, and neuroprotection. Recent studies have elucidated its mechanisms of action, highlighting its potential as a therapeutic agent in various diseases.

Anticancer Properties

This compound exhibits substantial anticancer effects across multiple cancer types, including lung, breast, and melanoma cancers. The compound's mechanisms involve:

  • Cell Proliferation Inhibition : this compound has been shown to inhibit the proliferation of cancer cells in a dose- and time-dependent manner. For instance, in studies involving H446 lung cancer cells, treatment with 10 µM of this compound resulted in a 40% reduction in cell growth after 48 hours .
  • Induction of Apoptosis : The compound induces apoptosis through various pathways, including the activation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. In hepatoma and breast carcinoma cells, this compound triggered apoptosis by activating the p38/JNK pathway and inhibiting Erk1/2 signaling .
  • Cell Cycle Arrest : this compound causes cell cycle arrest at different phases depending on the cancer type. For example, it induces G1/G0 arrest in rhabdomyosarcoma and prostate cancer cells by downregulating cyclin D1 and phosphorylating retinoblastoma protein (Rb), while it induces G2/M arrest in melanoma cells by upregulating cyclins A1 and B1 .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are mediated through several signaling pathways:

  • Inhibition of Pro-inflammatory Cytokines : this compound reduces the expression of pro-inflammatory cytokines by modulating the TLR4-MyD88/NF-κB pathway . This modulation helps alleviate inflammation in various models.
  • Fibrosis Reduction : Studies indicate that this compound can reduce organ fibrosis through regulation of the Hedgehog and Nrf2/HO-1 pathways .

Neuroprotective Effects

This compound also shows promise in neuroprotection:

  • Protection Against Neurodegeneration : The compound has been linked to protective effects against neurodegenerative diseases by inhibiting the PI3K/AKT-eNOS pathway, which is crucial for neuronal survival .

The biological activities of this compound are attributed to its interaction with various molecular pathways:

PathwayEffectReference
JAK2/STAT3Inhibits tumor growth
TLR4-MyD88/NF-κBReduces inflammation
PI3K/AKTNeuroprotection
ROS inductionTriggers apoptosis
Cell Cycle RegulationInduces cell cycle arrest

Lung Cancer Study

A study demonstrated that this compound inhibited lung tumor growth by enhancing CD4+ T cell proliferation through the JAK2/STAT4 pathway. The results indicated that treatment with this compound significantly increased cytotoxicity in CD4+ T cells while inhibiting tumor cell proliferation .

Melanoma Study

In another research effort, this compound was tested on B16 melanoma cells. The findings revealed that it induced significant cytotoxicity at concentrations above 25 µM and caused morphological changes indicative of apoptosis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

  • Distribution : In animal models, this compound primarily distributes to the liver, lungs, brain, and heart. Minimal amounts are recovered unchanged in urine, indicating extensive metabolism .
  • Bioavailability : Studies show that oral bioavailability can be significantly improved through formulation modifications. For instance, an inclusion complex formulation increased bioavailability from 2.05% to 6.90% in rats .

Properties

IUPAC Name

(1R)-1,6,6-trimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,10H,4-5,8-9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKKJJOMQCNPGB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044072
Record name Cryptotanshinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35825-57-1
Record name Cryptotanshinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35825-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cryptotanshinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cryptotanshinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15579
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Cryptotanshinone
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URL https://comptox.epa.gov/dashboard/DTXSID0044072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione
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Record name CRYPTOTANSHINONE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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